molecular formula C13H21NO5 B13465924 1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate

Cat. No.: B13465924
M. Wt: 271.31 g/mol
InChI Key: KUBNYJCCIOKCEW-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is an organic compound with a complex structure that includes an azepane ring, a tert-butyl group, and two carboxylate groups

Preparation Methods

The synthesis of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate typically involves multiple steps, including the formation of the azepane ring and the introduction of the tert-butyl and carboxylate groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 6-oxoazepane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-9(11(16)18-4)5-6-10(15)8-14/h9H,5-8H2,1-4H3

InChI Key

KUBNYJCCIOKCEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(=O)C1)C(=O)OC

Origin of Product

United States

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